

Spectroscopic Profile of 1,3,5-Trimethylcyclohexane: A Comparative Analysis with Isomeric Alternatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Trimethylcyclohexane*

Cat. No.: *B158894*

[Get Quote](#)

This guide provides a comprehensive comparison of the spectroscopic data for **1,3,5-trimethylcyclohexane** against its structural isomers, 1,1,3-trimethylcyclohexane and 1,2,4-trimethylcyclohexane. The data presented is cross-referenced with established databases such as the National Institute of Standards and Technology (NIST) WebBook, PubChem, and the Spectral Database for Organic Compounds (SDBS), offering researchers, scientists, and drug development professionals a reliable resource for compound identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H NMR, and Infrared (IR) spectroscopy for **1,3,5-trimethylcyclohexane** and its selected isomers.

Mass Spectrometry Data

Table 1: Key Mass Spectrometry Fragments (m/z) and Relative Intensities.

Compound	Major Fragment 1 (m/z)	Relative Intensity	Major Fragment 2 (m/z)	Relative Intensity	Major Fragment 3 (m/z)	Relative Intensity	Molecular Ion (m/z)
1,3,5-Trimethylcyclohexane	111	100	69	85	83	70	126
1,1,3-Trimethylcyclohexane	111	100	69	60	55	55	126

| 1,2,4-Trimethylcyclohexane | 111 | 100 | 69 | 75 | 83 | 65 | 126 |

¹³C NMR Chemical Shift Data

Table 2: ¹³C NMR Chemical Shifts (δ , ppm) in CDCl_3 .

Compound	C1	C2	C3	C4	C5	C6	Methyl Carbons
cis-1,3,5-Trimethylcyclohexane	33.1	44.2	33.1	44.2	33.1	44.2	23.2
1,1,3-Trimethylcyclohexane	31.0	49.9	32.2	35.8	42.1	31.0	23.2, 28.8, 33.6

| 1,2,4-Trimethylcyclohexane | 31.8 | 34.9 | 35.2 | 32.1 | 49.6 | 29.8 | 20.3, 20.6, 22.8 |

¹H NMR Chemical Shift Data

Table 3: ¹H NMR Chemical Shifts (δ , ppm) in CDCl₃.

Compound	-CH- (ring)	-CH ₂ - (ring)	-CH ₃
1,3,5- Trimethylcyclohexan e	1.20-1.40 (m)	0.60-1.10 (m)	0.85 (d, J=6.5 Hz)
1,1,3- Trimethylcyclohexane	1.30-1.60 (m)	0.90-1.25 (m)	0.86 (s), 0.88 (d, J=6.4 Hz)

| 1,2,4-Trimethylcyclohexane | 1.25-1.65 (m) | 0.75-1.20 (m) | 0.82-0.90 (m) |

Infrared (IR) Spectroscopy Data

Table 4: Key Infrared Absorption Bands (cm⁻¹).

Compound	C-H Stretch (alkane)	-CH ₂ - Bend	-CH ₃ Bend
1,3,5- Trimethylcyclohexan e	2850-2960	~1465	~1375
1,1,3- Trimethylcyclohexane	2860-2955	~1460	~1365

| 1,2,4-Trimethylcyclohexane | 2870-2960 | ~1455 | ~1380 |

Experimental Protocols

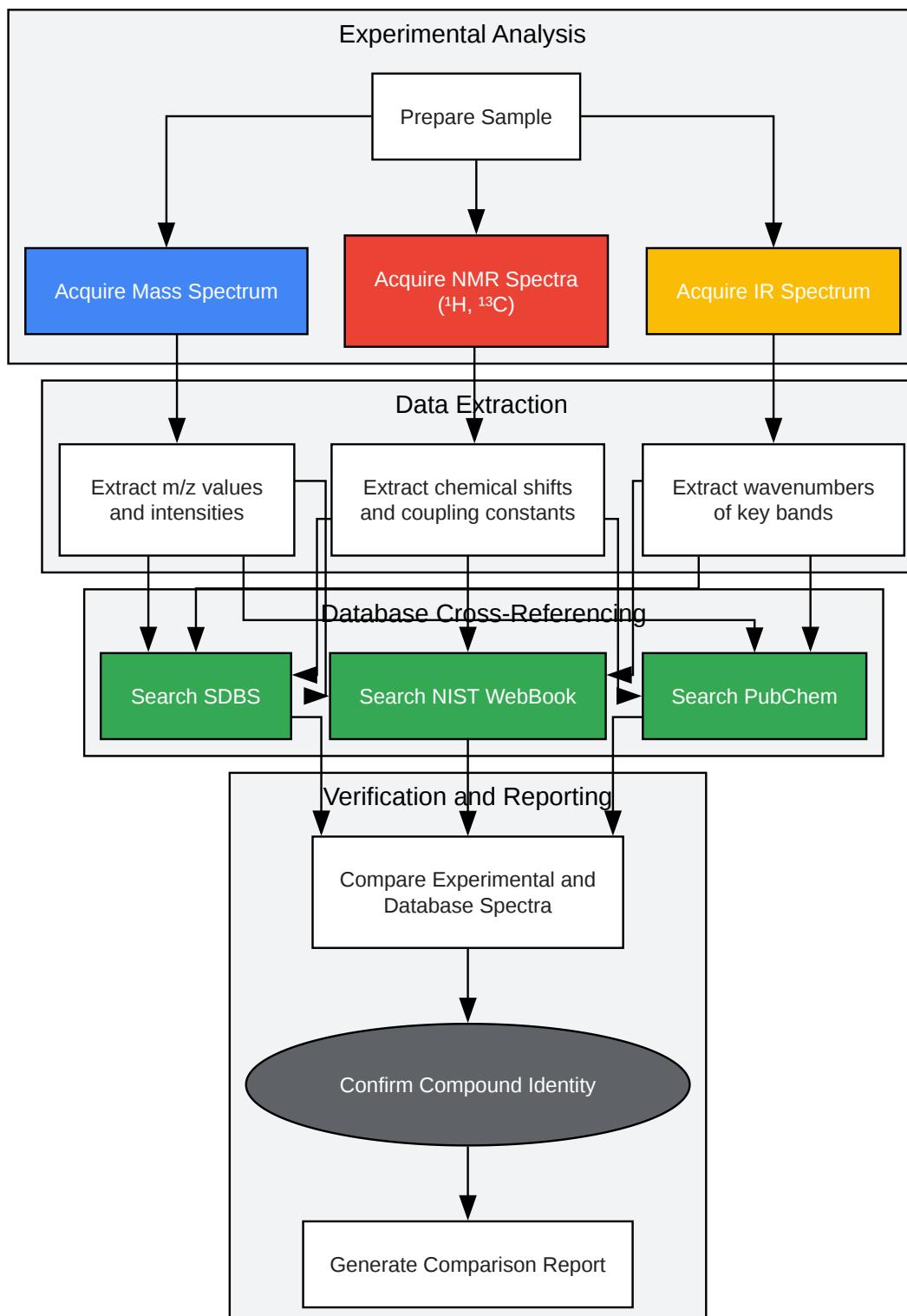
The following are generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sample is introduced into a gas chromatograph, where it is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a mass spectrum for each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. The sample is then subjected to a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by the atomic nuclei is detected and plotted as a function of frequency, producing an NMR spectrum. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.


Fourier-Transform Infrared (FTIR) Spectroscopy

A beam of infrared radiation is passed through the sample. The molecules in the sample absorb radiation at specific frequencies corresponding to their vibrational modes. The transmitted radiation is measured by a detector, and a Fourier transform is applied to the signal to obtain the infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Data Cross-Referencing Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained spectroscopic data with established chemical databases for compound identification and verification.

Workflow for Spectroscopic Data Cross-Referencing

[Click to download full resolution via product page](#)

Caption: A flowchart of the process for identifying a chemical compound by comparing its experimental spectroscopic data with entries in major chemical databases.

- To cite this document: BenchChem. [Spectroscopic Profile of 1,3,5-Trimethylcyclohexane: A Comparative Analysis with Isomeric Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158894#cross-referencing-spectroscopic-data-of-1-3-5-trimethylcyclohexane-with-databases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com